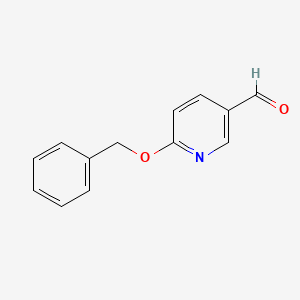

6-(Benzyloxy)nicotinaldehyde

Description

6-(Benzyloxy)nicotinaldehyde (CAS: 635712-99-1, InChIKey: BBTGUOBUBJNAGS-UHFFFAOYSA-N) is a pyridine derivative featuring a benzyloxy group at the 6-position and an aldehyde functional group at the 3-position of the pyridine ring. Its molecular formula is $ \text{C}{13}\text{H}{11}\text{NO}_2 $, with a molecular weight of 213.24 g/mol. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, where the benzyloxy group acts as a protective moiety for hydroxyl functionalities during multi-step reactions .

Properties

IUPAC Name |

6-phenylmethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-6-7-13(14-8-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBTGUOBUBJNAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610775 | |

| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635712-99-1 | |

| Record name | 6-(Benzyloxy)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 6-(Benzyloxy)nicotinaldehyde involves the reaction of benzyl bromide with 6-hydroxynicotinaldehyde in the presence of silver carbonate as a catalyst. The reaction is typically carried out in acetonitrile at room temperature overnight . The mixture is then filtered and concentrated to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for 6-(Benzyloxy)nicotinaldehyde are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 6-(Benzyloxy)nicotinic acid.

Reduction: 6-(Benzyloxy)nicotinyl alcohol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)nicotinaldehyde has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The benzyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Positional Isomers: 5-(Benzyloxy)nicotinaldehyde

5-(Benzyloxy)nicotinaldehyde (CAS: 263270-32-2) is a positional isomer with the benzyloxy group at the 5-position instead of the 6-position. Key differences include:

- Reactivity : The 5-position places the benzyloxy group meta to the aldehyde, reducing electron-donating resonance effects compared to the para arrangement in the 6-isomer. This results in lower electrophilicity of the aldehyde group in 5-(Benzyloxy)nicotinaldehyde.

- Synthesis : The 5-isomer is synthesized via a route achieving an 81.0% yield, leveraging palladium-catalyzed coupling or directed ortho-metalation strategies, whereas the 6-isomer typically involves benzylation of 6-hydroxynicotinaldehyde under basic conditions .

Functional Group Variants: 6-(Benzyloxy)nicotinonitrile and 6-(Benzyloxy)nicotinic Acid

- 6-(Benzyloxy)nicotinonitrile (CAS: 876516-71-1): Replaces the aldehyde with a nitrile group. The nitrile’s strong electron-withdrawing nature increases the pyridine ring’s electrophilicity, making it reactive toward nucleophilic additions. This contrasts with the aldehyde’s utility in condensation reactions (e.g., oxime formation) .

- 6-(Benzyloxy)nicotinic Acid (CAS: Not explicitly listed): The carboxylic acid derivative is less lipophilic than the aldehyde, impacting solubility in organic solvents. It is often used as a precursor for amide coupling in drug design .

Substituent Analogues: Methoxy and Fluorinated Derivatives

- 2-Methoxy-6-(pyrrolidin-1-yl)nicotinaldehyde : The methoxy group at the 2-position and pyrrolidine at the 6-position enhance solubility in polar aprotic solvents compared to the benzyloxy variant. The pyrrolidine’s basicity also facilitates coordination in metal-catalyzed reactions .

- 6-Fluoropyridinealdehyde : Fluorine’s electronegativity increases the aldehyde’s electrophilicity, enabling faster nucleophilic additions. This compound is critical in radiopharmaceuticals, as seen in fluorine-18 labeling workflows .

Structural and Functional Comparison Table

Biological Activity

6-(Benzyloxy)nicotinaldehyde, with the molecular formula CHNO and a molecular weight of 213.23 g/mol, is a compound that has garnered attention in various fields due to its unique structural features, particularly the presence of both benzyloxy and aldehyde functional groups. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 213.23 g/mol

- CAS Number : 635712-99-1

The combination of the benzyloxy group enhances the lipophilicity of 6-(Benzyloxy)nicotinaldehyde compared to similar compounds, which may influence its biological interactions and efficacy in various applications.

The biological activity of 6-(Benzyloxy)nicotinaldehyde can be attributed to several mechanisms:

- Enzyme Interactions : The compound has been used as a probe in enzyme-catalyzed reactions, where it can act as an inhibitor or substrate depending on the enzyme involved. This property is critical for studying metabolic pathways and enzyme kinetics.

- Cellular Signaling : It has been shown to modulate cellular signaling pathways, potentially influencing gene expression and metabolic processes. For instance, it may interact with transcription factors or other signaling molecules, altering their activity.

Biological Activities

Research indicates that 6-(Benzyloxy)nicotinaldehyde exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents .

- Antioxidant Activity : The aldehyde group may contribute to antioxidant properties, which can protect cells from oxidative damage.

- Potential Neuroprotective Effects : Some studies have indicated that derivatives of nicotinaldehyde compounds can exhibit neuroprotective effects, suggesting that 6-(Benzyloxy)nicotinaldehyde could have similar properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Antioxidant | Reduction in oxidative stress markers | |

| Neuroprotective | Potential protection against neuronal damage |

Research Highlights

- A study published in Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various nicotinaldehyde derivatives, including 6-(Benzyloxy)nicotinaldehyde. The results demonstrated significant antimicrobial activity against a range of pathogens.

- Another investigation focused on the compound's ability to modulate signaling pathways involved in inflammation. It was found to decrease pro-inflammatory cytokine production in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- In a neurobiology context, research indicated that derivatives similar to 6-(Benzyloxy)nicotinaldehyde could enhance neuronal survival under stress conditions, highlighting its potential role in neurodegenerative disease treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.